Bienvenue dans la boutique en ligne BenchChem!

6-Nitro-1,3-benzodioxol-5-amine

GLUT5 inhibition fructose transport MCF7 cells

6-Nitro-1,3-benzodioxol-5-amine (CAS 64993-07-3) is the definitive precursor for MSNBA, the first selective human GLUT5 inhibitor (KI = 3.2 μM), and an established scaffold for AMPA receptor modulators. Its unique 6-nitro-5-amine substitution pattern—unattainable with common 5-substituted benzodioxoles—enables regioselective functionalization and delivers biological profiles (GLUT5 inhibition, COX activity) that non-nitrated analogs cannot replicate. Procure this exact CAS to ensure synthetic success and target selectivity in drug discovery.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 64993-07-3
Cat. No. B1193951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,3-benzodioxol-5-amine
CAS64993-07-3
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2
InChIKeyTXZJXBGDLONQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1,3-benzodioxol-5-amine (CAS 64993-07-3) – Procurement Baseline for a Strategic Benzodioxole Intermediate


6-Nitro-1,3-benzodioxol-5-amine (CAS 64993-07-3, CHEBI:105721) is a C7H6N2O4 benzodioxole bearing a primary aromatic amine at C-5 and a nitro group at C-6 [1]. Its distinctive 1,2,3,4-tetrasubstituted benzene scaffold (amine ortho to nitro) creates a unique electronic and steric environment that differentiates it from simpler mono‑substituted benzodioxoles . The compound is a key building block in medicinal chemistry, notably as the precursor to MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine), a selective GLUT5 inhibitor [2], and is employed in the synthesis of AMPA receptor modulators [3].

Why Generic Benzodioxole Substitution Is Not Viable for 6-Nitro-1,3-benzodioxol-5-amine-Dependent Syntheses


The ortho‑positioned amine and nitro groups in 6-Nitro-1,3-benzodioxol-5-amine confer a specific pattern of electrophilic and nucleophilic reactivity that is absent in the far more common 5‑substituted benzodioxoles (e.g., 5‑nitro‑1,3‑benzodioxole) or the non‑nitrated 1,3‑benzodioxol‑5‑amine . The nitro group strongly deactivates the ring and, together with the adjacent amine, directs subsequent functionalization (e.g., diazotization, cross‑coupling, or reductive transformations) in a regioselective manner that a 5‑substituted isomer cannot replicate . Furthermore, derivatives such as MSNBA rely critically on the precise 6‑nitro‑5‑amine substitution for selective GLUT5 inhibition; the non‑nitrated parent amine produces compounds with markedly different biological profiles (e.g., AMPA‑modulator vs. GLUT‑inhibitor) [1][2]. Consequently, substituting a different benzodioxole intermediate would fundamentally alter reaction outcomes and biological activity, underscoring the need for this exact CAS‑specified compound.

Quantitative Differentiation Evidence for 6-Nitro-1,3-benzodioxol-5-amine (CAS 64993-07-3) Against Closest Analogs


GLUT5 Selectivity Profile: MSNBA Derived from 6-Nitro-1,3-benzodioxol-5-amine vs. Other Fructose Transporters

The derivative MSNBA, synthesized directly from 6-Nitro-1,3-benzodioxol-5-amine, is a potent and selective inhibitor of human GLUT5 fructose transport. It does not affect fructose transport by human GLUT2 or glucose transport by human GLUT1‑4, demonstrating a selectivity profile that is absent for the parent amine 1,3‑benzodioxol‑5‑amine (which yields AMPA modulators) or for 5‑nitro‑1,3‑benzodioxole (which lacks the amine handle for MSNBA synthesis) [1].

GLUT5 inhibition fructose transport MCF7 cells

Potency of MSNBA as a GLUT5 Inhibitor vs. D‑Fructose

MSNBA, a derivative of 6-Nitro-1,3-benzodioxol-5-amine, competitively inhibits GLUT5‑mediated fructose uptake with a KI of 3.2 ± 0.4 μM in MCF7 cells [1]. By contrast, the non‑nitrated parent 1,3‑benzodioxol‑5‑amine does not produce a GLUT5 inhibitor; its derived compounds act on AMPA receptors with EC50/IC50 values in the sub‑nanomolar to micromolar range but have no measurable fructose‑transport inhibition [2].

GLUT5 inhibition constant MCF7 cells

Cyclooxygenase (COX) Inhibition Activity of 6-Nitro-1,3-benzodioxol-5-amine vs. Non‑Nitrated Amine

6-Nitro-1,3-benzodioxol-5-amine itself inhibits cyclooxygenase (COX) enzymes by 45% in vitro . The non‑nitrated analog 1,3‑benzodioxol‑5‑amine shows no COX inhibition; its primary biological application is as a building block for AMPA modulators and hepatopathy agents [1][2].

COX inhibition in vitro enzyme assay anti-inflammatory

Synthetic Efficiency: High-Yield Deprotection vs. Alternative Nitro‑Amine Routes

6-Nitro-1,3-benzodioxol-5-amine can be obtained in 97% yield via a rapid (15‑min) sodium ethanolate‑mediated deprotection of 5‑acetamino‑6‑nitro‑1,3‑benzodioxole in methanol . An alternative synthesis from 2‑amino‑4,5‑methylenedioxy‑1‑nitrobenzene via diazotization and hydrolysis yields only 38% of the corresponding iodo‑nitro derivative, demonstrating that the 5‑acetamino precursor route is far more efficient .

synthetic yield deprotection medicinal chemistry

Optimal Procurement and Application Scenarios for 6-Nitro-1,3-benzodioxol-5-amine (CAS 64993-07-3)


Development of Selective GLUT5 Inhibitors for Cancer and Metabolic Disease Research

6-Nitro-1,3-benzodioxol-5-amine is the direct precursor to MSNBA, the first chemical probe that selectively inhibits human GLUT5 fructose transport (KI = 3.2 μM) without affecting GLUT1‑4 or GLUT2 [1]. Procurement of this specific intermediate is essential for medicinal chemistry campaigns targeting GLUT5 in breast cancer and diabetes models, where alternative benzodioxoles fail to yield the required selectivity [1].

Anti‑Inflammatory Drug Discovery and COX Enzyme Studies

The compound itself exhibits 45% inhibition of cyclooxygenase (COX) enzymes in vitro . Researchers can deploy 6-Nitro-1,3-benzodioxol-5-amine directly in COX‑related assays or as a scaffold for derivatization into more potent anti‑inflammatory candidates, bypassing the need for the non‑nitrated amine which lacks this activity [2].

Cost‑Efficient Medicinal Chemistry Intermediate Sourcing

With a reported 97% yield from a 15‑minute deprotection step, 6-Nitro-1,3-benzodioxol-5-amine offers a highly economical route to nitro‑amine building blocks . Procurement teams can prioritize this compound over lower‑yielding nitro‑benzodioxole alternatives (e.g., 38% yield for analogous iodo‑nitro derivative) to reduce synthesis costs and accelerate project timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitro-1,3-benzodioxol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.